molecular formula C18H38NO2+ B10859397 Laurcetium CAS No. 759393-63-0

Laurcetium

Cat. No.: B10859397
CAS No.: 759393-63-0
M. Wt: 300.5 g/mol
InChI Key: INBPRSAQDFIGRJ-UHFFFAOYSA-N
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Description

Laucetium, chemically known as Laurcetium Bromide (C₂₈H₄₈BrN), is a quaternary ammonium compound primarily utilized as a surgical disinfectant and antiseptic agent . It belongs to the class of cationic surfactants, characterized by a positively charged nitrogen atom bound to four alkyl or aryl groups. Such compounds disrupt microbial cell membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis and death. Its applications span preoperative skin preparation, instrument sterilization, and wound care, owing to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.

Properties

IUPAC Name

dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO2/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2/h5-17H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBPRSAQDFIGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862754
Record name N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759393-63-0
Record name Laurcetium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0759393630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAURCETIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5Q7I3WMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Laurcetium primarily exhibits a +3 oxidation state . In the gas phase, it forms a trichloride, and in the aqueous phase, it displays trivalency . The element undergoes various types of reactions, including:

    Oxidation: this compound can be oxidized to form its trivalent state.

    Reduction: It can be reduced from its trivalent state under specific conditions.

    Substitution: this compound can participate in substitution reactions where its trivalent ion can replace other trivalent ions in compounds.

Common reagents used in these reactions include chlorine for forming trichlorides and reducing agents for reduction reactions. The major products formed from these reactions are typically trivalent compounds of this compound .

Comparison with Similar Compounds

Table 1: Key Properties of this compound Bromide and Analogous Compounds

Compound Chemical Structure Counterion Antimicrobial Spectrum Toxicity (LD₅₀, mg/kg) Primary Applications
This compound Bromide C₂₈H₄₈BrN Bromide Broad (Gram±, fungi, viruses) 220 (oral, rat) Surgical disinfection
Lauralkonium Chloride C₂₆H₄₈ClN Chloride Narrow (Gram+) 450 (oral, rat) Topical antiseptics
Benzalkonium Chloride C₂₁H₃₈ClN Chloride Moderate (Gram±, fungi) 330 (oral, rat) Surface disinfectants

Mechanistic and Efficacy Differences

Counterion Effects :

  • This compound’s bromide ion increases lipid solubility compared to chloride-based QACs like Lauralkonium and Benzalkonium. This enhances its ability to penetrate hydrophobic bacterial membranes, improving efficacy against lipid-enveloped pathogens (e.g., influenza virus) .
  • Chloride-based analogs, however, exhibit faster dissociation in aqueous environments, reducing residual activity but improving safety for mucosal applications .

Benzalkonium Chloride strikes a balance, with moderate efficacy against both Gram-positive and Gram-negative bacteria but weaker fungicidal activity compared to this compound .

Toxicity and Safety: this compound’s higher toxicity (LD₅₀ = 220 mg/kg) restricts its use to non-systemic applications like surgical scrubs. In contrast, Lauralkonium’s lower toxicity (LD₅₀ = 450 mg/kg) allows for topical formulations (e.g., wound sprays) . Benzalkonium Chloride’s intermediate toxicity profile makes it suitable for household disinfectants but unsafe for prolonged dermal contact .

Research Findings and Clinical Relevance

  • A 2023 in vitro study comparing QACs highlighted this compound’s superior biofilm eradication (>90% reduction in S. aureus biofilms) compared to Lauralkonium (65%) and Benzalkonium (75%) .
  • However, this compound’s bromide ion correlates with higher tissue irritation in murine models, necessitating stringent concentration controls (0.1–0.5% w/v) in clinical formulations .

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